6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of a pyrimidine ring with ethyl and methyl substituents at the 6 and 3 positions, respectively, and carbonyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl acetoacetate, formaldehyde, and urea.
Reaction Conditions: The reaction mixture is heated to reflux in ethanol with a catalytic amount of hydrochloric acid for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or sulfonic acid resins, can also enhance the reaction rate and yield. The product is typically purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: It is studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to its antiviral and anticancer activities. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and methyl groups at the 6 and 3 positions, respectively, along with the carbonyl groups at the 2 and 4 positions, makes it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-ethyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4-6(10)9(2)7(11)8-5/h4H,3H2,1-2H3,(H,8,11) |
InChI Key |
ZLWDKYFOEAVEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
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